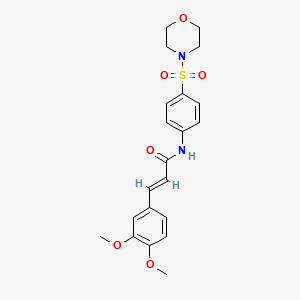![molecular formula C23H26N4O4S2 B2530454 4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958717-46-9](/img/structure/B2530454.png)
4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamides and pyrazole derivatives, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share a benzamide moiety with the compound , has been described. These compounds were synthesized and evaluated for their cardiac electrophysiological activity, indicating the importance of the benzamide group in biological activity . Another related synthesis involves the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiophenols to afford pyrazolo[3,4-e][1,4]diazepin-4-ones, showcasing the versatility of pyrazole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity. For example, a compound with a pyrazolo[3,4-b]pyridine system was synthesized, and its structure was analyzed, revealing that most of the atoms in the pyrazolo[3,4-b]pyridine system lie in one plane, with notable exceptions . This planarity and the deviations from it can have significant implications for the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include the formation of key heterocyclic structures, such as imidazoles and pyrazoles, which are common in pharmaceutical agents. The reactions may involve condensation, cyclization, and substitution reactions, which are fundamental in constructing the complex architecture of these molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Benzamides and pyrazole derivatives typically exhibit a range of solubilities in organic solvents and may show varying degrees of crystallinity. The intermolecular hydrogen bonding, as observed in the pyrazolo[3,4-b]pyridine compound, can influence the melting points, solubility, and stability of these compounds .
Applications De Recherche Scientifique
Synthesis and Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with electrophysiological activity comparable to clinical trial candidates, indicates the potential for developing new selective class III agents for cardiac arrhythmias (Morgan et al., 1990).
Heterocyclic Synthesis
The use of thiophenylhydrazonoacetates in heterocyclic synthesis to yield various derivatives including pyrazole and pyrimidine indicates a pathway for creating diverse bioactive molecules (Mohareb et al., 2004).
Antiproliferative Activities
Studies on pyrazole-sulfonamide derivatives have shown significant antiproliferative activities against cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Mert et al., 2014).
Antibacterial Agents
Research into benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents shows promising activity, especially against Staphylococcus aureus and Bacillus subtilis, underscoring the role of such compounds in addressing antibiotic resistance (Palkar et al., 2017).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide inhibitors of carbonic anhydrases demonstrate the utility of sulfonamide derivatives in developing inhibitors for various isoenzymes, with implications for therapeutic applications (Supuran et al., 2013).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-4-26(5-2)33(30,31)18-12-10-17(11-13-18)23(28)24-22-19-14-32(29)15-20(19)25-27(22)21-9-7-6-8-16(21)3/h6-13H,4-5,14-15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSABBQRYOZOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)
![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)




![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)